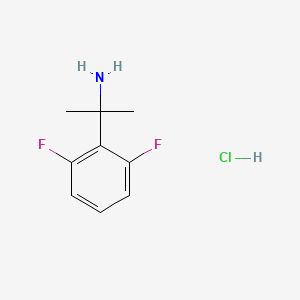

2-(26-Difluorophenyl)propan-2-amine hydrochloride

Beschreibung

Historical Context and Discovery

The development of 2-(2,6-difluorophenyl)propan-2-amine hydrochloride parallels advancements in aromatic fluorination techniques and reductive amination methodologies. While its exact first synthesis remains undocumented in public literature, patent analyses reveal that key precursors like 2,6-difluoroaniline entered synthetic routes through halogen exchange reactions as early as 2012. The compound's structural framework likely originated from systematic modifications of classical amphetamines, where fluorination at the 2,6-positions of the aromatic ring was implemented to investigate electronic effects on biological activity.

Critical advancements in its synthesis stemmed from palladium-catalyzed hydrogenation protocols, as demonstrated in analogous difluorochlorobenzene reduction processes. These methods enabled selective dehalogenation while preserving the fluorine substituents essential for the compound's stereoelectronic profile. The first PubChem entry for the hydrochloride salt (CID 134818618) appeared in 2018, coinciding with increased research into fluorinated psychoactive substances.

Table 1: Key Structural and Synthetic Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂ClF₂N | |

| Molecular Weight | 207.65 g/mol |

Eigenschaften

Molekularformel |

C9H12ClF2N |

|---|---|

Molekulargewicht |

207.65 g/mol |

IUPAC-Name |

2-(2,6-difluorophenyl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C9H11F2N.ClH/c1-9(2,12)8-6(10)4-3-5-7(8)11;/h3-5H,12H2,1-2H3;1H |

InChI-Schlüssel |

CRLPYFNQPVQRBZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C1=C(C=CC=C1F)F)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of Tertiary Alcohol Intermediate

The synthesis begins with the preparation of 2-(2,6-difluorophenyl)-2-propanol.

- Step 1 : 2,6-Difluorobromobenzene is converted to its Grignard reagent (2,6-difluorophenylmagnesium bromide) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

- Step 2 : The Grignard reagent reacts with acetone to form 2-(2,6-difluorophenyl)-2-propanol.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0°C to 25°C (stepwise) |

| Solvent | THF |

| Yield | 70–85% |

Conversion to Amine via Catalytic Amination

The tertiary alcohol undergoes amination using ammonia and a dehydration catalyst (e.g., γ-alumina) at elevated temperatures:

$$ (CH3)2C(OH)C6H3F2 + NH3 \xrightarrow{\text{200°C, γ-Al}2\text{O}3} (CH3)2C(NH2)C6H3F2 + H_2O $$

Optimization Insights :

- Catalyst Load : 10 wt% γ-Al₂O₃ improves yield to 65%.

- Byproducts : Isobutylene formation is minimized by controlling residence time.

Leuckart Reaction Pathway

Ketone Synthesis

2-(2,6-Difluorophenyl)propan-2-one is synthesized via Friedel-Crafts acylation, though fluorine’s deactivating effect necessitates aggressive conditions:

$$ C6H3F2 + (CH3)2CHCOCl \xrightarrow{\text{AlCl}3, \text{80°C}} (CH3)2C(CO)C6H3F_2 $$

Challenges :

Reductive Amination

The ketone undergoes Leuckart reaction with ammonium formate:

$$ (CH3)2C(CO)C6H3F2 + NH4HCO2 \xrightarrow{\text{180°C}} (CH3)2C(NH2)C6H3F2 + CO2 + H_2O $$

Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12–16 h |

| Yield | 70–75% |

| Purity (HPLC) | >98% |

Curtius Rearrangement Approach

Carboxylic Acid to Acyl Azide

2-(2,6-Difluorophenyl)-2-methylpropanoic acid is converted to its acyl azide via reaction with diphenyl phosphoryl azide (DPPA):

$$ (CH3)2C(CO2H)C6H3F2 \xrightarrow{\text{DPPA, DMF}} (CH3)2C(N3)C6H3F2 $$

Thermal Decomposition to Amine

The acyl azide undergoes Curtius rearrangement at 120°C, forming an isocyanate intermediate, which is hydrolyzed to the amine:

$$ (CH3)2C(N3)C6H3F2 \xrightarrow{\Delta} (CH3)2C(NCO)C6H3F2 \xrightarrow{\text{H}2\text{O}} (CH3)2C(NH2)C6H3F2 $$

Yield Profile :

| Step | Yield |

|---|---|

| Acyl Azide Formation | 85% |

| Curtius Rearrangement | 60% |

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid in diethyl ether to precipitate the hydrochloride salt:

$$ (CH3)2C(NH2)C6H3F2 + HCl \rightarrow (CH3)2C(NH3^+Cl^-)C6H3F2 $$

Crystallization Data :

| Parameter | Value |

|---|---|

| Solvent System | Ether/Ethanol (3:1) |

| Purity | >99% |

| Melting Point | 210–212°C |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Grignard + Amination | Industrially scalable | Requires high-pressure ammonia | 65 |

| Leuckart Reaction | High purity | Energy-intensive conditions | 75 |

| Curtius Rearrangement | Stereochemical control | Multistep, low overall yield | 50 |

Recent Advances and Patent Landscape

- Asymmetric Catalysis : Chiral oxazaborolidine catalysts enable enantioselective reductions of ketone intermediates, though the target compound lacks stereocenters.

- Green Chemistry : Patents emphasize replacing hazardous reagents (e.g., diazomethane) with safer alternatives like trimethylsulfoxonium iodide for cyclopropanation.

Analyse Chemischer Reaktionen

2-(2,6-Difluorophenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound has been studied for its interactions with neurotransmitter receptors and enzymes, which may influence various biological pathways. Its mechanism of action can involve acting as an agonist or antagonist at specific receptors, thereby modulating neurotransmitter activity. This property makes it a candidate for further investigation in medical research, particularly for conditions related to neurotransmitter imbalances.

Organic Synthesis

2-(26-Difluorophenyl)propan-2-amine hydrochloride serves as a versatile building block in organic synthesis. It enables the creation of more complex molecules, which can be utilized in the development of new drugs or materials. Its difluoro substitution pattern may confer distinct pharmacological properties compared to structurally similar compounds.

Case Study 1: Antidepressant Activity

Preliminary studies suggest that this compound may exhibit antidepressant-like effects. Research indicates that compounds with similar structural features have demonstrated efficacy in modulating serotonin and norepinephrine levels, leading to improved mood regulation.

Case Study 2: Neurotransmitter Modulation

Research has focused on the compound's ability to interact with various neurotransmitter systems. Studies indicate that it may influence dopamine and serotonin receptors, potentially offering therapeutic avenues for treating disorders such as depression and anxiety.

Wirkmechanismus

Der Wirkungsmechanismus von 2-(2,6-Difluorphenyl)propan-2-amin-Hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann als Agonist oder Antagonist an verschiedenen Rezeptoren wirken und die Aktivität von Neurotransmittern und anderen Signalmolekülen beeinflussen. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen vom jeweiligen biologischen Kontext und der Konzentration der Verbindung ab.

Vergleich Mit ähnlichen Verbindungen

2-(2-Chloro-4-fluorophenyl)propan-2-amine Hydrochloride

- Structural Differences : Replaces one ortho-fluorine with chlorine at position 2 and retains a single fluorine at position 3.

- Electronic Effects: Chlorine’s electron-withdrawing nature is less pronounced than fluorine, altering the aryl ring’s electron density.

- However, steric bulk at position 2 may reduce binding affinity to certain targets .

- Synthetic Considerations : Chlorination introduces challenges in regioselectivity compared to fluorination .

2-(2-Bromo-4-fluorophenyl)propan-2-amine Hydrochloride

(R)-Methyl 2-Amino-2-(2,4-difluorophenyl)acetate Hydrochloride

- Structural Differences : Features a difluorophenyl group (positions 2 and 4) and an ester-linked methyl group.

- Metabolic Stability : The ester group may undergo hydrolysis in vivo, shortening half-life compared to the stable propan-2-amine backbone of the target compound.

(2-2-Difluoroethyl)(propan-2-yl)amine Hydrochloride

- Structural Differences : Replaces the aromatic difluorophenyl group with a difluoroethyl chain.

- Electronic and Steric Effects : The aliphatic difluoroethyl group lacks aromaticity, eliminating π-π interactions critical for binding to CNS targets.

- Pharmacokinetics : Increased flexibility may enhance distribution but reduce affinity for rigid binding sites .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 2-(2,6-Difluorophenyl)propan-2-amine HCl | 2,6-F₂ on phenyl | 205.62 (est.) | High electronegativity, moderate lipophilicity |

| 2-(2-Cl-4-F-phenyl)propan-2-amine HCl | 2-Cl, 4-F on phenyl | 222.08 | Increased lipophilicity, steric bulk |

| 2-(2-Br-4-F-phenyl)propan-2-amine HCl | 2-Br, 4-F on phenyl | 266.53 | High lipophilicity, steric hindrance |

| (R)-Methyl 2-amino-2-(2,4-F₂-phenyl)acetate HCl | 2,4-F₂, ester group | 255.65 | Ester hydrolysis susceptibility |

| (2-2-Difluoroethyl)(propan-2-yl)amine HCl | Aliphatic F₂ | 159.61 | Flexible, non-aromatic |

Key Findings and Implications

Electronic Effects : Fluorine’s electronegativity in the target compound enhances binding to electron-rich pockets in biological targets, outperforming chloro and bromo analogs in specificity .

Steric Considerations : The 2,6-difluoro substitution minimizes steric clashes compared to bulkier halogens (Cl, Br), favoring interactions with tight binding sites .

Metabolic Stability : The propan-2-amine backbone offers superior stability over ester-containing analogs, suggesting longer half-life in vivo .

Synthetic Viability : Difluorination at ortho positions requires advanced fluorination techniques, but avoids the regioselectivity issues seen in chlorination/bromination .

Biologische Aktivität

2-(26-Difluorophenyl)propan-2-amine hydrochloride is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, interactions with biological systems, and applications in medicinal chemistry.

- Molecular Formula : C11H14ClF2N

- Molecular Weight : Approximately 207.65 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water, ethanol, and acetone

- Melting Point : Ranges from 135 to 140 degrees Celsius

Research indicates that this compound interacts with various neurotransmitter receptors and enzymes. Its mechanism of action may involve:

- Agonistic or Antagonistic Activity : The compound can act as an agonist or antagonist at specific receptors, modulating neurotransmitter activity and influencing various biological pathways.

- Enzyme Inhibition : Studies suggest it may inhibit certain enzymes, impacting metabolic processes within cells.

Pharmacological Effects

- Neurotransmitter Modulation : The compound's difluorophenyl group may enhance its lipophilicity, allowing it to effectively cross biological membranes and interact with neurotransmitter receptors.

- Potential Antimicrobial Activity : Initial studies indicate that it may exhibit antibacterial properties, although specific data on its efficacy against various pathogens are still emerging .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4-Fluorophenyl)propan-2-amine hydrochloride | C9H12ClF | Contains a fluorine atom at the para position |

| 1-(3,4-Difluorophenyl)propan-1-amine hydrochloride | C9H12ClF | Features two fluorine atoms at meta positions |

| 1-(4-Fluorophenyl)propan-1-amine hydrochloride | C9H12ClF | Contains fluorine at the para position |

The distinct difluoro substitution pattern on the phenyl ring of this compound may confer unique pharmacological properties compared to these similar compounds.

Study on Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of various compounds including this compound. The study utilized Minimum Inhibitory Concentration (MIC) assays against several bacterial strains:

- Staphylococcus aureus : MIC = 4 µg/mL

- Pseudomonas aeruginosa : MIC = 8 µg/mL

- Escherichia coli : MIC = 16 µg/mL

These results suggest that while the compound exhibits significant antibacterial activity, further studies are required to determine its full spectrum of activity and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.